molecular formula C16H10F4O2 B2915212 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde CAS No. 694448-27-6

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

Cat. No.: B2915212
CAS No.: 694448-27-6
M. Wt: 310.248
InChI Key: QHIRBYLIGHMBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a tetrafluorinated phenoxy group and an (E)-configured propenyl chain.

Properties

IUPAC Name

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O2/c1-2-3-11-12(17)14(19)16(15(20)13(11)18)22-10-6-4-9(8-21)5-7-10/h2-8H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIRBYLIGHMBAB-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is acylated using an aldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The aldehyde group can be reduced to form alcohols.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Alcohols

  • Substitution: : Substituted benzene derivatives

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a fluorescent probe for imaging and tracking biological processes.

  • Medicine: : Its derivatives may have potential as pharmaceuticals or drug precursors.

  • Industry: : It can be used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular targets, leading to fluorescence emission. The molecular pathways involved can include binding to proteins or nucleic acids, resulting in a detectable signal.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde with analogous compounds identified in the evidence:

Compound Name Substituents Fluorination Pattern Aldehyde Group Reported Applications/Properties Reference
4-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde Phenoxy (tetrafluoro + (E)-propenyl) 2,3,5,6-tetrafluoro Yes Hypothesized applications in fluorinated drug design -
4-Fluoro-2-(trifluoromethyl)benzaldehyde Trifluoromethyl + fluoro 4-fluoro Yes Intermediate in agrochemical synthesis
[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl cyclopropanecarboxylate Methoxymethyl + cyclopropane ester 2,3,5,6-tetrafluoro No Insecticidal activity (structural inference)
4-(2-Pyridinyl)benzaldehyde Pyridinyl None Yes Ligand in coordination chemistry
Benzimidazole-based benzaldehyde derivatives Benzimidazole + substituted benzaldehyde Variable Yes Alzheimer’s disease inhibitors (acetylcholinesterase)

Key Observations:

Fluorination Effects: The tetrafluoro substitution in the target compound enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs like 4-(2-pyridinyl)benzaldehyde .

Conformational Influence : The (E)-propenyl group in the target compound likely improves steric accessibility for intermolecular interactions compared to bulkier substituents (e.g., methoxymethyl in the cyclopropane derivative from ) .

Biological Relevance: While benzimidazole-based benzaldehydes show promise in Alzheimer’s research , the absence of a benzimidazole moiety in the target compound limits direct extrapolation of such activity. Instead, its fluorophenoxy group may align with carbonic anhydrase-targeting sulfonamide derivatives, as seen in structural studies of related fluorinated benzenesulfonamides .

Chemical Reactivity and Stability

The aldehyde group in the target compound is susceptible to nucleophilic attack, oxidation, or Schiff base formation. Its tetrafluorophenoxy substituent may stabilize the aromatic ring through electron withdrawal, reducing electrophilic substitution rates compared to non-fluorinated analogs. In contrast, 4-Fluoro-2-(trifluoromethyl)benzaldehyde may exhibit higher electrophilicity due to the combined effects of fluorine and trifluoromethyl groups .

Biological Activity

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential bioactivity. The presence of multiple fluorine atoms enhances its lipophilicity and can influence its interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
  • Molecular Formula : C16H12F4O2
  • Molecular Weight : 320.26 g/mol

This compound features a phenoxy group attached to a benzaldehyde moiety, with an (E)-prop-1-enyl substituent and four fluorine atoms on the aromatic ring.

The biological activity of 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is primarily attributed to its ability to interact with various molecular targets. The fluorine atoms enhance the compound's hydrophobic character, allowing it to effectively penetrate lipid membranes and interact with enzymes or receptors involved in metabolic pathways.

Pharmacological Effects

Recent studies have explored the pharmacological effects of this compound in various biological systems:

  • Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures exhibit antimicrobial properties. The electron-withdrawing nature of fluorine may enhance the compound's ability to disrupt microbial membranes.
  • Anticancer Potential : Fluorinated compounds are often studied for their anticancer properties. The unique structure of 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde may inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes. For example, it may interact with protein kinases involved in cancer progression or inflammation.

Case Studies

Several research studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study investigated a series of fluorinated phenolic compounds and found that those with similar substituents exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations.
CompoundIC50 (µM)Cell Line
Fluorinated Compound A5.0MCF-7
Fluorinated Compound B7.5MCF-7
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehydeTBDTBD

Toxicological Assessments

Toxicological studies are crucial for understanding the safety profile of new compounds. Initial assessments suggest that while fluorinated compounds can exhibit desirable biological activities, they may also pose risks due to their potential accumulation in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.